3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-11-9-17(15-20(19)29-2)22(27)23-13-6-14-25-21(26)12-10-18(24-25)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMKQTDERTZBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The dihydropyridazinone ring is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-diketones or α-keto esters. For instance, reacting phenylglyoxal monohydrate with methyl hydrazinecarboxylate in ethanol under reflux yields 3-phenyl-1,6-dihydropyridazin-6-one. This method, however, suffers from moderate yields (50–65%) due to competing oligomerization.
Nickel-Catalyzed Cycloadditions
Nickel-mediated [2 + 2 + 2] cycloadditions offer superior regioselectivity. A catalytic system comprising Ni(COD)₂ and SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) facilitates the reaction of diynes with nitriles, producing 3-substituted pyridazinones in 85–95% yield. For example, diphenylacetylene and benzonitrile react at 25°C to form 3-phenyl-1,6-dihydropyridazin-6-one with 93% efficiency (Table 1).
Table 1: Nickel-Catalyzed Syntheses of Pyridazinones
| Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Diphenylacetylene | Ni(COD)₂/SIPr | 25 | 93 |
| 1-Hexyne | Ni(COD)₂/IPr | 60 | 88 |
| 3-Phenylpropiolate | Ni(COD)₂/PPh₃ | 80 | 78 |
Functionalization of the Pyridazinone Core
Introduction of the 3-Phenyl Group
The 3-phenyl substituent is installed via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions using 3-bromo-1,6-dihydropyridazin-6-one and phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieve 80–85% yields. Alternatively, Friedel-Crafts alkylation with benzene and acryloyl chloride (AlCl₃ catalyst) provides a lower-yielding (60%) but cost-effective route.
Propyl Linker Installation
The propyl spacer is introduced through nucleophilic substitution. Treating 3-phenyl-1,6-dihydropyridazin-6-one with 1-bromo-3-chloropropane in DMF (K₂CO₃, 80°C) yields 3-(3-chloropropyl)-6-oxo-3-phenyl-1,6-dihydropyridazine (75% yield). Subsequent amination with ammonia or alkylamines is avoided due to competing elimination; instead, direct coupling with the benzamide moiety is preferred.
Synthesis of the 3,4-Dimethoxybenzamide Fragment
Carboxylic Acid Activation
3,4-Dimethoxybenzoic acid is activated as an acyl chloride (SOCl₂, reflux) or mixed anhydride (ClCO₂Et, N-methylmorpholine). The acyl chloride route is favored for scalability, providing 3,4-dimethoxybenzoyl chloride in 95% purity.
Amide Bond Formation
Coupling the acyl chloride with 3-aminopropanol (Et₃N, CH₂Cl₂, 0°C) yields 3,4-dimethoxy-N-(3-hydroxypropyl)benzamide (82% yield). The hydroxyl group is then converted to a leaving group (e.g., mesylation with MsCl, 90% yield) for subsequent nucleophilic displacement.
Final Coupling and Purification
Nucleophilic Displacement
Reacting 3-(3-chloropropyl)-6-oxo-3-phenyl-1,6-dihydropyridazine with mesylated 3,4-dimethoxy-N-(3-hydroxypropyl)benzamide (K₂CO₃, DMF, 100°C) affords the target compound in 70% yield. Microwave-assisted conditions (150°C, 30 min) enhance the reaction rate, achieving 85% yield with reduced oligomerization.
Crystallization and Characterization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. The crystal structure reveals intramolecular N–H⋯O hydrogen bonds between the pyridazinone carbonyl and adjacent NH group, stabilizing the keto tautomer. PXRD and HPLC confirm >99% purity, while ¹H NMR (DMSO-d₆) shows characteristic signals at δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), and 3.87 (s, 6H, OCH₃).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazinone formation | Ni-catalyzed cycloaddition | 93 | 98 |
| Phenyl introduction | Suzuki-Miyaura coupling | 85 | 97 |
| Amide coupling | Microwave-assisted | 85 | 99 |
Nickel-catalyzed routes outperform traditional cyclocondensation in yield and regioselectivity. Green chemistry approaches (e.g., solvent-free microwave reactions) reduce environmental impact without compromising efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzamide ring can undergo oxidation to form quinone derivatives.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by nucleophiles like alkyl halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of dihydropyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes or intracellular targets, disrupting essential cellular processes. This property makes it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.
Case Study 2: Antimicrobial Activity
In another study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Significant reduction in viability at >10 µM |
| Antimicrobial | Effective against various bacterial strains | Lower MIC values compared to standard antibiotics |
| Neuroprotective | Protects neuronal cells from oxidative stress | Mitigates inflammation and oxidative damage |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects could be mediated through binding to these targets, altering their activity, and thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide:
Functional and Pharmacological Insights
- PBIT : A benzisothiazolone-based KDM5A inhibitor with moderate potency (IC₅₀ ~1–5 µM). Its smaller molecular weight and sulfur-containing heterocycle confer higher solubility but lower metabolic stability compared to benzamide derivatives .
- NCL-1: Features a bulky trans-aminocyclopropyl group, which enhances selectivity for LSD1 over other demethylases. Its benzamide core aligns with the target compound, suggesting shared binding mechanisms, though the absence of a dihydropyridazinone ring in NCL-1 may limit cross-reactivity .
- However, its unverified medical application highlights the need for further validation compared to the more structurally complex target compound .
Structural Determinants of Activity
- Methoxy Groups : Present in both the target compound and PBIT, these groups enhance π-π stacking with aromatic residues in enzyme active sites but may reduce aqueous solubility.
- Dihydropyridazinone vs.
- Linker Length : The propyl chain in the target compound provides flexibility for optimal binding, contrasting with NCL-1’s rigid cyclopropyl group, which restricts conformational adaptability .
Methodological Considerations for Structural Analysis
Crystallographic software such as ORTEP-III (for anisotropic displacement ellipsoid visualization) and WinGX (for single-crystal data refinement) are critical for elucidating the molecular geometry and packing of compounds like this compound . These tools enable precise comparisons of bond lengths, angles, and torsion angles between analogues, aiding in structure-activity relationship (SAR) studies.
Biological Activity
The compound 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological profile, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Molecular Weight: 320.41 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Functional Groups: Contains methoxy groups, a benzamide moiety, and a pyridazinone structure.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine release.
- Antioxidant Properties: The presence of methoxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Cell Proliferation Modulation: The compound has been shown to affect cell proliferation in various cancer cell lines, indicating potential anticancer properties.
Pharmacological Profile
The biological activity of this compound has been explored in several studies:
1. Anticancer Activity
A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
2. Anti-inflammatory Effects
In a murine model of inflammation induced by LPS, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.
3. Neuroprotection
In models of oxidative stress using PC12 cells, treatment with the compound enhanced cell viability and reduced markers of apoptosis compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis typically involves multi-step coupling reactions. For example, amide bond formation between activated carboxylic acid derivatives (e.g., benzoyl chloride intermediates) and amine-containing precursors can be optimized using coupling agents like HATU or DCC. Critical parameters include temperature control (20–25°C for stability), solvent choice (e.g., acetonitrile for polar intermediates), and stoichiometric ratios of reactants (1:1.2 molar excess of amine to acyl chloride to minimize side products). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is essential for isolating high-purity products .
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions, dihydropyridazine ring protons). Compare chemical shifts with analogous compounds (e.g., benzamide derivatives in and ) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (3.5 µm particle size) with UV detection (λ = 254 nm) to assess purity. Mobile phases (acetonitrile/water with 0.1% TFA) optimize peak resolution.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for : 417.17) and detects trace impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. What experimental design principles are critical for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodology :
- Dose Optimization : Use a split-plot design (as in ) with multiple dosing regimens (e.g., 10, 50, 100 mg/kg) administered to rodent cohorts (n = 8–10 per group). Plasma sampling at 0.5, 2, 6, 12, and 24 hours post-administration tracks absorption and elimination.
- Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards to minimize matrix effects. Calibration curves (1–1000 ng/mL) ensure linearity (R > 0.99).
- Compartmental Modeling : Fit PK data to non-linear mixed-effects models (e.g., Phoenix WinNonlin) to estimate parameters like , , and AUC .
Q. How should researchers resolve contradictions in reported bioactivity data across studies (e.g., IC variability in kinase inhibition assays)?
- Methodology :
- Meta-Analysis Framework : Aggregate data from multiple sources (≥5 studies) and normalize variables (e.g., cell line origin, assay temperature, ATP concentration). Use fixed-effects models to identify outliers.
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Analysis : Compare crystal structures (if available) or docking simulations (AutoDock Vina) to assess binding mode consistency across experimental conditions .
Q. What strategies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodology :
- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water. Use HPLC-UV to monitor parent compound degradation and metabolite formation.
- Aquatic Toxicity : Follow OECD 203 guidelines for acute toxicity in Daphnia magna (48-hour exposure, EC determination).
- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask methods; values >3.0 indicate high bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
